ethyl 2-((5-(((1S,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanoate

Description

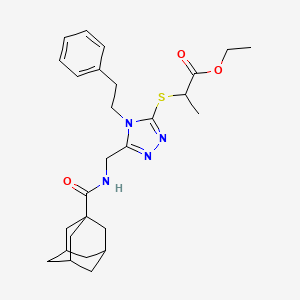

Ethyl 2-((5-(((1S,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanoate is a structurally complex heterocyclic compound featuring a 1,2,4-triazole core substituted with three key moieties:

- Adamantane-carboxamido group: The (1S,3s)-adamantane-1-carboxamido moiety is linked via a methylene bridge to the triazole ring.

- Phenethyl group: Positioned at the 4th position of the triazole, this aromatic substituent likely increases lipophilicity and may influence receptor binding.

This compound’s design integrates features aimed at optimizing pharmacokinetic and pharmacodynamic profiles, particularly for central nervous system (CNS) targets or antioxidant applications.

Properties

IUPAC Name |

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O3S/c1-3-34-24(32)18(2)35-26-30-29-23(31(26)10-9-19-7-5-4-6-8-19)17-28-25(33)27-14-20-11-21(15-27)13-22(12-20)16-27/h4-8,18,20-22H,3,9-17H2,1-2H3,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNQFESUWVJKKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(((1S,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves multiple steps:

Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

Attachment of the adamantane moiety: The adamantane-1-carboxylic acid can be coupled with the triazole ring using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.

Introduction of the phenethyl group: This step may involve alkylation reactions using phenethyl halides.

Thioester formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(((1S,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups or the triazole ring.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced triazole derivatives or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antiviral or anticancer agent.

Materials Science: Its structural properties could be exploited in the design of novel materials with specific electronic or mechanical properties.

Biological Research: The compound can be used as a probe to study biological pathways involving triazole derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-((5-(((1S,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanoate depends on its specific application:

Molecular Targets: In medicinal applications, it may target specific enzymes or receptors, inhibiting their activity.

Pathways Involved: The compound could interfere with metabolic pathways, signal transduction, or DNA replication processes.

Comparison with Similar Compounds

5-(Adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones (Compounds I, II)

- Structure: These derivatives (e.g., R = methyl or phenyl) lack the carboxamido linker and thio-propanoate ester. Instead, they feature a thione (-S-) group at the 3rd position .

- Synthesis : Synthesized via cyclization of hydrazinecarbothioamides in alkaline media, contrasting with the target compound’s likely multi-step synthesis involving carboxamido coupling and esterification .

- Physicochemical Properties : Higher melting points (e.g., 198–210°C) due to thione groups and crystalline packing . The target compound’s ester group may reduce melting points and enhance solubility in lipid membranes.

3-Alkylthio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazoles (Ia-Ig, IIa-IIg)

- Structure: Alkylthio chains (e.g., butyl, hexyl) replace the thio-propanoate ester. These compounds prioritize lipophilicity over hydrolytic stability .

- Biological Activity: Demonstrated antihypoxic activity in rodent models, with longer alkyl chains (e.g., heptyl, nonyl) showing enhanced efficacy . The target compound’s ester group may confer different metabolic pathways (e.g., esterase-mediated hydrolysis) and target engagement.

Functional Group Modifications

Carboxamido vs. Amino/Arylidenamino Groups

- 5-(Adamantane-1-yl)-4-((aryliden)amino)-1,2,4-triazole-3-thiols (): These derivatives use arylidenamino groups at the 4th position, enabling π-π stacking interactions. The target compound’s phenethyl group may offer similar aromatic interactions but with greater steric bulk .

Pharmacological and Physicochemical Comparisons

Biological Activity

Ethyl 2-((5-(((1S,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic use based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes an adamantane moiety, a triazole ring, and a thioether linkage. This structural diversity contributes to its unique biological properties.

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, adamantane derivatives have been studied for their role in inhibiting 11 β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), which is relevant in the context of metabolic syndrome and diabetes . The ability to modulate such enzymes could provide therapeutic avenues for conditions associated with glucocorticoid metabolism.

The proposed mechanisms of action for similar compounds include:

- Inhibition of Viral Enzymes : Compounds like acyclovir demonstrate selective inhibition of viral DNA polymerases, leading to terminated DNA chain elongation in infected cells .

- Modulation of Metabolic Pathways : By inhibiting enzymes like 11 β-HSD1, these compounds can influence cortisol metabolism and potentially improve insulin sensitivity .

Case Studies

A review of the literature reveals several case studies highlighting the biological effects of adamantane derivatives:

- Antiviral Efficacy : In vitro studies have shown that compounds with similar structures can effectively inhibit viral replication in cell cultures infected with HSV and other viruses .

- Metabolic Impact : Clinical studies involving adamantane derivatives have reported improvements in metabolic parameters among patients with metabolic disorders when these compounds were administered .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-((5-(((1S,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves two key steps:

- Cyclization : React 2-(adamantane-1-yl)-N-substituted hydrazincarbothioamide derivatives (e.g., methyl or phenyl variants) in an alkaline medium (KOH/NaOH) under reflux for 1 hour. Neutralize with acetic acid to precipitate intermediates .

- Alkylation : Treat the resulting 1,2,4-triazole-3-thione with α-halogenoalkanes (e.g., 1-bromohexane) in n-butanol with NaOH. Boil until neutral pH is achieved. Optimize yields by adjusting solvent ratios (e.g., dioxane:water = 20:1 for recrystallization) .

- Characterization : Confirm structure via melting point analysis, NMR, and elemental analysis. For example, derivatives in showed consistent elemental composition (C, H, N, S) with theoretical values .

Q. How can researchers verify the structural integrity of this compound and its intermediates?

- Analytical Framework :

- Use HPLC with UV detection to assess purity (>95% recommended).

- Employ FT-IR to identify key functional groups (e.g., adamantane C-H stretches at ~2900 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .

- Validate stereochemistry via X-ray crystallography or 2D NMR (e.g., NOESY for adamantane configuration) .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported biological activities (e.g., antihypoxic efficacy) across studies?

- Resolution Framework :

- Standardize Models : Replicate antihypoxic assays using controlled in vivo hypoxia models (e.g., hermetically sealed chambers with rats, as in ). Ensure consistent dosing (e.g., 1/10 LD₅₀) and comparator drugs (e.g., Mexidol at 100 mg/kg) .

- Mechanistic Studies : Use transcriptomics or proteomics to identify molecular targets (e.g., hypoxia-inducible factor pathways) and correlate with structural analogs (e.g., triazole-thiol derivatives in ) .

Q. How can computational methods enhance the design of derivatives with improved pharmacological properties?

- Methodology :

- Perform molecular docking to predict binding affinities for adamantane-triazole hybrids with target proteins (e.g., NMDA receptors).

- Use QSAR models to correlate alkyl chain length (C4–C10 in ) with logP values and bioavailability .

- Validate predictions via in vitro assays (e.g., membrane permeability using Caco-2 cells).

Q. What frameworks guide the integration of this compound’s activity into broader pharmacological or chemical theories?

- Conceptual Approach :

- Link to bioisosterism : Adamantane’s lipid solubility mimics natural terpenes, enhancing blood-brain barrier penetration. Triazole-thioethers may act as redox modulators .

- Explore heterocyclic reactivity : The 1,2,4-triazole core’s electron-deficient nature facilitates nucleophilic substitutions, enabling diverse derivatization (e.g., phenethyl groups for steric tuning) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

- Protocol :

- Apply nonlinear regression (e.g., Hill equation) to EC₅₀ calculations.

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. In , n=7 per group ensured statistical power .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.